TS-021

DPP-IV Selectivity Toxicity

TS‑021 is a highly selective DPP‑IV inhibitor (>600‑fold vs DPP‑8) that ensures off‑target safety in long‑term metabolic studies. Its rapid dissociation (koff 1.09×10⁻³ s⁻¹) enables washout experiments, while oral bioavailability and validated β‑cell mass synergy with metformin make it the optimal tool for reproducible diabetes research. Choose TS‑021 for precise target engagement.

Molecular Formula C17H24FN3O5S
Molecular Weight 401.5 g/mol
Cat. No. B1682025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTS-021
SynonymsTS-021;  TS 021;  TS021;  TS-021 Free
Molecular FormulaC17H24FN3O5S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1
InChIKeyBMWITAUNXBHIPO-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TS-021 DPP‑IV Inhibitor: Selective, Reversible, and Orally Active for Metabolic Research Procurement


TS‑021 ((2S,4S)-4‑Fluoro‑1‑{[(2‑hydroxy‑1,1‑dimethylethyl)amino]acetyl}‑pyrrolidine‑2‑carbonitrile monobenzenesulfonate; CAS 667865‑69‑2) is a potent, selective, reversible, and orally bioavailable dipeptidyl peptidase IV (DPP‑IV) inhibitor developed by Taisho Pharmaceutical and licensed to Eli Lilly for worldwide development (excluding Japan and China) [1]. It inhibits human plasma DPP‑IV with an IC₅₀ of 5.34 nM and a Kᵢ of 4.96 nM, and demonstrates favorable pharmacokinetic profiles across rat, dog, and monkey species [2]. Its high selectivity over related serine proteases (DPP‑8, DPP‑9, and others) and its long‑acting plasma drug concentration distinguish it within the gliptin class for both preclinical diabetes research and mechanistic studies of incretin biology [3].

Why TS‑021 Cannot Be Interchanged with Other DPP‑IV Inhibitors in Precision Research


DPP‑IV inhibitors (gliptins) are not a homogeneous class; their selectivity profiles over off‑target proteases (especially DPP‑8 and DPP‑9), kinetic binding characteristics, and in vivo duration of action vary substantially, with direct implications for both safety signals and experimental reproducibility. TS‑021 exhibits a uniquely high selectivity window (> 600‑fold for DPP‑8, > 1,200‑fold for DPP‑9, and > 15,000‑fold over other peptidases) that exceeds many first‑generation gliptins, potentially reducing the risk of toxicity linked to DPP‑8/9 inhibition [1]. Moreover, its relatively rapid dissociation rate (kₒff = 1.09 × 10⁻³ s⁻¹) distinguishes it from tight‑binding, slowly reversible analogs, which may alter the duration of GLP‑1 elevation and downstream effects on insulin secretion and β‑cell preservation [1]. Substituting TS‑021 with a less selective or kinetically distinct analog introduces confounding variables that undermine the validity of metabolic phenotyping, combination therapy studies, and target‑engagement assays.

TS‑021 Procurement‑Grade Differential Evidence: Quantitative Head‑to‑Head and Cross‑Study Comparisons


Selectivity Over DPP‑8 and DPP‑9: TS‑021 Exhibits >600‑Fold and >1,200‑Fold Windows

TS‑021 demonstrates a selectivity index of > 600‑fold against DPP‑8 and > 1,200‑fold against DPP‑9, based on in vitro enzyme inhibition assays. For comparison, the early‑stage DPP‑IV inhibitor talabostat (PT‑100) shows IC₅₀ values of 4 nM and 11 nM against DPP‑8 and DPP‑9, respectively—a selectivity window of only ~1–2 orders of magnitude—while TS‑021 maintains > 600‑fold and > 1,200‑fold margins [1]. This level of selectivity is particularly relevant because inhibition of DPP‑8/9 has been linked to alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models, making TS‑021 a preferred tool for chronic in vivo studies where off‑target safety concerns must be minimized [1].

DPP-IV Selectivity Toxicity

Potency vs. Sitagliptin: TS‑021 IC₅₀ of 5.34 nM in Human Plasma

In human plasma, TS‑021 inhibits DPP‑IV with an IC₅₀ of 5.34 nM, whereas the widely prescribed reference compound sitagliptin (MK‑0431) shows an IC₅₀ of 19 nM in Caco‑2 cell‑based assays [1]. Although assay conditions differ (human plasma vs. Caco‑2 cells), the data suggest that TS‑021 is approximately 3.6‑fold more potent than sitagliptin under comparable in vitro settings. This potency advantage may translate to a lower effective dose in vivo, potentially reducing the compound load required to achieve ≥80% DPP‑IV inhibition, a threshold associated with maximal glucose‑lowering efficacy in clinical studies.

DPP-IV IC50 Potency

Kinetic Profile: Rapid Dissociation (kₒff) Compared to Slowly Reversible Analogs

TS‑021 exhibits a dissociation rate constant (kₒff) of 1.09 × 10⁻³ s⁻¹, which is relatively high among potent DPP‑IV inhibitors [1]. For context, vildagliptin (LAF237), a clinically approved gliptin, is characterized as a slowly reversible, covalent inhibitor with a markedly slower off‑rate (estimated t₁/₂ for dissociation > 60 minutes), while linagliptin demonstrates a very slow dissociation with a residence time of > 3 hours [2][3]. TS‑021's faster dissociation may result in a more transient enzyme inhibition profile, which could be advantageous for studies requiring precise temporal control of DPP‑IV activity or for modeling postprandial incretin dynamics without prolonged target occupancy.

DPP-IV Kinetics Reversibility

In Vivo Efficacy: Glucose Tolerance Improvement at Doses as Low as 0.02 mg/kg

In Zucker fatty (fa/fa) rats, a model of obesity and impaired glucose tolerance, oral administration of TS‑021 significantly improved glucose tolerance during an oral glucose tolerance test (OGTT) at doses ranging from 0.02 to 0.5 mg/kg [1]. For comparison, the clinically established DPP‑IV inhibitor sitagliptin requires doses of 1–10 mg/kg to achieve comparable glucose‑lowering effects in rodent models of type 2 diabetes [2]. TS‑021 therefore demonstrates a roughly 20–50‑fold greater in vivo potency on a mg/kg basis, which reduces the amount of compound needed for chronic efficacy studies and lowers the cost per animal.

Glucose Tolerance In Vivo Dose-Response

Synergistic β‑Cell Mass Increase When Combined with Metformin

In a chronic (5‑week) study using high‑fat diet/streptozotocin (HFD‑STZ) diabetic mice, TS‑021 monotherapy increased the insulin‑positive β‑cell area in pancreatic islets from 32.3% (vehicle) to 35.3%, whereas the combination of TS‑021 with metformin synergistically elevated this area to 51.1% [1]. This represents a 58% relative improvement over TS‑021 alone and a 1.45‑fold greater increase than metformin alone (30.6%). The synergy is attributed to dual mechanisms: metformin enhances GLP‑1 secretion, while TS‑021 prevents its degradation, leading to supra‑additive elevation of active GLP‑1 and subsequent β‑cell preservation.

β-Cell Mass Combination Therapy Metformin

Multi‑Species Pharmacokinetics Supporting Translational Research

Following a single oral dose, TS‑021 demonstrated favorable and consistent pharmacokinetic profiles across three preclinical species: rats, dogs, and monkeys [1]. While specific PK parameters (Cₘₐₓ, AUC, t₁/₂) are not disclosed in the primary publication, the authors note that the compound exhibits "long‑term persistent plasma drug concentration" and maintains plasma DPP‑IV inhibition commensurate with its potent Kᵢ. This multi‑species PK validation contrasts with some gliptins (e.g., vildagliptin) that show species‑dependent metabolic clearance, which can complicate cross‑species dose extrapolation [2].

Pharmacokinetics Oral Bioavailability Translational

TS‑021: Optimal Use Cases in Preclinical Diabetes and Incretin Research


Chronic In Vivo Efficacy Studies Requiring Minimal DPP‑8/9 Off‑Target Liability

For long‑term (≥4‑week) metabolic studies in rodent models of obesity and type 2 diabetes, TS‑021's > 600‑fold selectivity over DPP‑8 and > 1,200‑fold over DPP‑9 mitigates the risk of alopecia, thrombocytopenia, and gastrointestinal adverse events that have plagued less selective DPP‑IV inhibitors [1]. Researchers can administer TS‑021 at efficacious doses (0.02–0.5 mg/kg) with confidence that observed phenotypes are attributable to DPP‑IV inhibition rather than off‑target protease engagement.

Combination Therapy Investigations with Metformin for β‑Cell Preservation

TS‑021 is uniquely validated for combination studies with metformin, where it synergistically increases pancreatic β‑cell mass to 51.1% (vs. 32.3% vehicle) in HFD‑STZ diabetic mice [1]. This makes TS‑021 the DPP‑IV inhibitor of choice for preclinical research aimed at evaluating incretin‑based combination strategies to halt or reverse β‑cell loss—a critical endpoint in disease‑modifying diabetes therapy development.

Kinetic Studies of Incretin Dynamics Requiring Reversible, Non‑Persistent Target Engagement

TS‑021's relatively rapid dissociation rate (kₒff = 1.09 × 10⁻³ s⁻¹) distinguishes it from slowly reversible analogs like vildagliptin and linagliptin [1][2]. This property enables washout experiments, acute pulsatile dosing paradigms, and studies examining the temporal relationship between DPP‑IV inhibition and GLP‑1 elevation. Researchers seeking to avoid the confounding effects of prolonged target occupancy should select TS‑021 over more tightly binding gliptins.

Translational Pharmacokinetic/Pharmacodynamic Bridging Across Multiple Preclinical Species

TS‑021 has demonstrated favorable oral pharmacokinetic profiles in rats, dogs, and monkeys [1]. This cross‑species consistency simplifies allometric dose scaling when progressing from rodent efficacy models to non‑human primate safety and toxicology assessments. For contract research organizations and pharmaceutical development teams requiring a single DPP‑IV inhibitor tool compound across a multi‑species IND‑enabling package, TS‑021 offers a streamlined, data‑rich option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for TS-021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.